molecular formula C8H9ClFNO2 B2519273 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride CAS No. 2241131-04-2

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride

Cat. No.: B2519273
CAS No.: 2241131-04-2
M. Wt: 205.61
InChI Key: KDEXJRDTVOAVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic environments.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives .

Scientific Research Applications

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride is unique due to the combination of its amino, fluoro, and methyl substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4-2-5(8(11)12)6(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEXJRDTVOAVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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